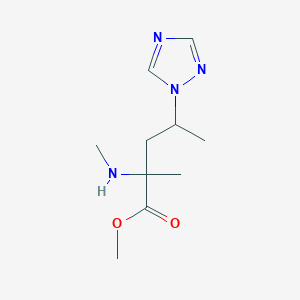

Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate

Description

Properties

Molecular Formula |

C10H18N4O2 |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

methyl 2-methyl-2-(methylamino)-4-(1,2,4-triazol-1-yl)pentanoate |

InChI |

InChI=1S/C10H18N4O2/c1-8(14-7-12-6-13-14)5-10(2,11-3)9(15)16-4/h6-8,11H,5H2,1-4H3 |

InChI Key |

NZUHQWPNQLZNCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C(=O)OC)NC)N1C=NC=N1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)pentanoate

General Synthetic Strategy

The synthesis generally involves:

- Construction of the α-amino acid ester framework.

- Introduction of the methylamino substituent at the α-carbon.

- Attachment of the 1H-1,2,4-triazole ring at the γ-position.

The synthetic route typically starts from commercially available amino acid derivatives or their esters, followed by functional group transformations to install the methylamino and triazolyl groups.

Detailed Synthetic Approach

Esterification

The methyl ester group is commonly introduced by esterification of the corresponding carboxylic acid or by using α-amino acid methyl ester hydrochlorides as starting materials. For example, methyl esterification can be achieved by reacting the acid with methanol in the presence of acid catalysts such as sulfuric acid or thionyl chloride, or by using coupling agents to activate the acid for ester formation.

Introduction of the Methylamino Group

The methylamino substituent at the α-carbon can be introduced via reductive amination or nucleophilic substitution methods. Starting from an α-keto ester intermediate, reaction with methylamine under reductive conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) affords the methylamino derivative. Alternatively, direct alkylation of an amino acid ester with methyl halides in the presence of a base is also feasible.

Incorporation of the 1H-1,2,4-Triazole Moiety

The 1H-1,2,4-triazole ring is typically introduced through nucleophilic substitution or cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid or ester precursors. One approach involves preparing 1,2,4-triazole-3-thione intermediates via cyclization of thiosemicarbazide derivatives, which are themselves synthesized from hydrazides and isothiocyanates. The triazole ring can then be linked to the pentanoate backbone through alkylation at the 4-position of the pentanoate chain.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | Carboxylic acid + Methanol + Acid catalyst | Methyl ester of amino acid |

| 2 | Amination | α-Keto ester + Methylamine + Reducing agent | Methylamino substitution at α-carbon |

| 3 | Triazole ring formation | Hydrazide + Isothiocyanate → Thiosemicarbazide → Cyclization | 1,2,4-Triazole-3-thione intermediate |

| 4 | Alkylation/Linking | Triazole intermediate + Alkyl halide + Base | Attachment of triazole moiety to pentanoate backbone |

Process Optimization and Catalysts

- Esterification catalysts include thionyl chloride, concentrated sulfuric acid, or hydrochloric acid.

- Suitable solvents for these reactions span hydrocarbon solvents (e.g., n-pentane, cyclohexane), ether solvents (e.g., tetrahydrofuran), ester solvents (e.g., ethyl acetate), and polar aprotic solvents (e.g., dimethylformamide).

- Bases such as triethylamine or sodium hydride are used to facilitate nucleophilic substitutions and alkylations.

- Reductive amination may employ sodium borohydride or catalytic hydrogenation with palladium or Raney nickel catalysts.

Purification and Isolation

Research Discoveries and Analytical Data

Structural Confirmation

Biological Relevance

- Compounds containing 1,2,4-triazole rings with amino acid substituents have demonstrated potent inhibition against metallo-β-lactamases, enzymes responsible for antibiotic resistance in Gram-negative bacteria.

- The methylamino substitution enhances binding affinity and specificity through interactions with enzyme active sites.

Inhibitory Activity Data (Selected Examples)

| Compound Type | Target Enzyme | Inhibition Constant (Ki) | Notes |

|---|---|---|---|

| 1,2,4-Triazole-3-thione derivatives | VIM-type MBLs | Submicromolar (nM range) | Strong inhibition, zinc ion stripping |

| Amino acid substituted triazoles | NDM-1 | 10–30 nM | Exceptional inhibitory potency |

(Data adapted from studies on related triazole compounds with amino acid substituents)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Based on the search results, information regarding the applications of "Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate" is limited. However, the related compounds and chemical fragments can provide insight into potential applications.

Chemical Information

- Basic Information this compound has the CAS number 1341950-87-5 and a molecular weight of 226.28 . The molecular formula is C10H18N4O2 .

Potential Applications Based on Analogues and Derivatives

- Glioblastoma Research 2-amino-5-[(18)F]fluoro-2-methylpentanoic acid (18F]FAMPe, particularly the (S)-enantiomer, exhibits good tumor imaging properties with higher tumor uptake and tumor to brain ratios compared to established system L substrates .

- Triazole Derivatives Triazoles are used in various applications .

- Sigma Receptor Modulators Research into novel sigma receptor modulators may have implications for cancer cell uptake of antiproliferative molecules .

Mechanism of Action

The mechanism by which Methyl 2-methyl-2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)pentanoate exerts its effects involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the methylamino group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

| Compound Name | CAS | Heterocycle | Molecular Formula | Molecular Weight | Purity | Status |

|---|---|---|---|---|---|---|

| Methyl 2-methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)pentanoate | 52786-29-5 | 1,2,4-Triazole | Not Provided | ~225 (estimated) | 90% | Discontinued |

| Methyl 2-amino-2-methyl-4-(4-methyl-1H-pyrazol-1-yl)pentanoate | 1339214-55-9 | 4-Methylpyrazole | C₁₁H₁₉N₃O₂ | 225.29 | 98% | Available |

| Methyl 2-amino-2-methyl-4-(2-methyl-1H-imidazol-1-yl)pentanoate | 1344117-22-1 | 2-Methylimidazole | C₁₁H₁₉N₃O₂ | 225.29 | 98% | Available |

Structural Differences and Implications

Heterocyclic Substituents: The 1,2,4-triazole group in the target compound is a five-membered ring with three nitrogen atoms, conferring strong hydrogen-bonding capacity and metabolic stability. This motif is prevalent in antifungal agents (e.g., Itraconazole, referenced in pharmacopeial standards) . Pyrazoles are often associated with anti-inflammatory activity, while imidazoles are common in histamine receptor ligands .

Amino Group Variation: The target compound features a methylamino group, whereas analogs retain a primary amino group. Methylation may enhance lipophilicity, affecting membrane permeability and bioavailability.

Physicochemical and Functional Properties

- Solubility and Stability : Triazole derivatives generally exhibit lower aqueous solubility due to aromatic stacking but greater resistance to oxidative degradation compared to pyrazoles and imidazoles. Storage in light-resistant containers (as recommended for triazole-containing pharmaceuticals) may be critical .

- Replacement with pyrazole/imidazole groups could shift activity toward non-antifungal targets, such as kinase inhibition .

Research and Industrial Relevance

- Pharmaceutical Intermediates : These compounds are likely intermediates in synthesizing bioactive molecules. The triazole variant’s discontinuation may reflect industry trends favoring pyrazole/imidazole scaffolds for cost or efficacy reasons .

- Synthetic Challenges : The lower purity (90%) of the triazole compound versus analogs (98%) hints at difficulties in purification or regioselective synthesis, common in triazole chemistry due to tautomerism and side reactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of Methyl 2-methyl-2-(methylamino)-4-(1H-1,2,4-triazol-1-yl)pentanoate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include:

- Reagent Selection : Use oxone for selective oxidation and sodium borohydride for reduction steps to preserve stereochemistry .

- Solvent Systems : Ethyl acetate/water biphasic systems improve separation efficiency, while methanol/ethanol is preferred for reduction reactions .

- Automation : Continuous flow systems enhance reproducibility and reduce side reactions in industrial-scale synthesis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol can achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves the methylamino and triazole protons, with coupling constants verifying stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (C₁₁H₁₉N₃O₂, expected m/z 225.29) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) resolves bond angles and torsional strain in the pentanoate backbone .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of this compound’s antileishmanial activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes like trypanothione reductase (critical in parasite redox balance) using NADPH oxidation assays. IC₅₀ values can be compared to reference inhibitors .

- Molecular Docking : Use AutoDock Vina to model interactions between the triazole moiety and enzyme active sites. Validate predictions via site-directed mutagenesis .

- Metabolomic Profiling : LC-MS/MS identifies parasite metabolic disruptions (e.g., polyamine biosynthesis) post-treatment .

Q. What computational approaches predict solubility and bioavailability for in vivo studies?

- Methodological Answer :

- QSAR Modeling : Train models on logP, polar surface area, and hydrogen-bonding descriptors to predict intestinal absorption .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (e.g., CHARMM-GUI) to assess membrane permeability .

- Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to enhance solubility, guided by DFT calculations on hydrolysis kinetics .

Q. How to resolve contradictions in pharmacological data across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Compare results from fluorescence-based (high-throughput) and radiometric (high-specificity) enzyme assays to rule out false positives .

- Cytotoxicity Controls : Use mammalian cell lines (e.g., HEK293) to differentiate between pathogen-specific activity and general toxicity .

- Dose-Response Repetition : Perform triplicate experiments at varying pH (6.5–7.4) to account for ionization effects on potency .

Q. What strategies address regioselectivity challenges during triazole ring functionalization?

- Methodological Answer :

- Catalytic Optimization : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with TBTA ligand ensures 1,4-regioselectivity for triazole formation .

- Protecting Groups : Temporarily block the methylamino group with Boc to prevent side reactions during triazole alkylation .

- Kinetic Monitoring : In situ IR spectroscopy tracks reaction progress to terminate at the desired regioisomer .

Q. How to characterize metabolites in pharmacokinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.